molecular formula C18H22N6O2 B2645591 3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione CAS No. 1013992-61-4

3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

Cat. No.: B2645591
CAS No.: 1013992-61-4
M. Wt: 354.414
InChI Key: GHPOLNZFCAYGIK-UHFFFAOYSA-N
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Description

3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • A study explored 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing their potential in psychotropic activities. The research showed that certain compounds displayed antidepressant-like and anxiolytic-like activities in mouse models (Chłoń-Rzepa et al., 2013).

Synthetic Methodologies

  • Another study detailed the iron-catalyzed synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, showcasing efficient methods for creating complex organic molecules (Li et al., 2009).
  • Synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines was investigated, with implications for HIV inhibitor development. However, the synthesized compounds did not show significant activity against HIV (Rosenquist Å et al., 1996).

Electronic Properties and Solar Cell Applications

  • A novel n-type conjugated polyelectrolyte was synthesized, showing promise as an electron transport layer in polymer solar cells. The research emphasized the electron-deficient nature and high conductivity of the developed material (Hu et al., 2015).

Antineoplastic Agents

  • A series of bis(hydroxymethyl)-substituted heterocycles were synthesized and converted to bis(methylcarbamate) derivatives, aiming to develop potential antineoplastic agents. However, none of the synthesized bis(carbamates) showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Pharmaceutical Chemistry

  • The topology of interactions in polymorphs of methylxanthines was studied, combining experimental and computational methods. This research provides insights into the nature of interactions relevant for pharmaceutical applications (Latosinska et al., 2014).

Properties

IUPAC Name

3-methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-7-9-22-14-15(21(6)18(26)23(10-8-2)16(14)25)19-17(22)24-13(5)11(3)12(4)20-24/h7-8H,1-2,9-10H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOLNZFCAYGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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